6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride 6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1177816-69-1
VCID: VC11902451
InChI: InChI=1S/C24H28N2O3.2ClH/c1-17(2)18-8-9-22-20(14-18)19(15-24(27)29-22)16-25-10-12-26(13-11-25)21-6-4-5-7-23(21)28-3;;/h4-9,14-15,17H,10-13,16H2,1-3H3;2*1H
SMILES: CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC.Cl.Cl
Molecular Formula: C24H30Cl2N2O3
Molecular Weight: 465.4 g/mol

6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride

CAS No.: 1177816-69-1

Cat. No.: VC11902451

Molecular Formula: C24H30Cl2N2O3

Molecular Weight: 465.4 g/mol

* For research use only. Not for human or veterinary use.

6-isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride - 1177816-69-1

Specification

CAS No. 1177816-69-1
Molecular Formula C24H30Cl2N2O3
Molecular Weight 465.4 g/mol
IUPAC Name 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one;dihydrochloride
Standard InChI InChI=1S/C24H28N2O3.2ClH/c1-17(2)18-8-9-22-20(14-18)19(15-24(27)29-22)16-25-10-12-26(13-11-25)21-6-4-5-7-23(21)28-3;;/h4-9,14-15,17H,10-13,16H2,1-3H3;2*1H
Standard InChI Key BAZFNFXMLSIFFO-UHFFFAOYSA-N
SMILES CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC.Cl.Cl
Canonical SMILES CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC.Cl.Cl

Introduction

Synthesis Approach

While specific synthesis details for this compound are not available, similar coumarin derivatives are typically synthesized through condensation reactions involving salicylaldehydes and appropriate reagents. The introduction of the piperazine moiety would involve additional steps, such as alkylation reactions.

Potential Biological Activities

Coumarin derivatives are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The incorporation of a piperazine ring, which is common in many pharmaceuticals, can enhance these properties or confer new biological activities.

Table: Potential Biological Activities of Coumarin Derivatives

Biological ActivityExample CompoundsMechanism
AnticoagulantWarfarinInhibits vitamin K epoxide reductase
Anti-inflammatoryVarious coumarin derivativesInhibition of inflammatory pathways
AnticancerNovel coumarin derivativesInhibition of cell proliferation

Research Findings and Implications

Research on coumarin derivatives often focuses on their potential as therapeutic agents. For instance, studies have explored their use in cancer treatment by inhibiting cell proliferation pathways. The addition of a piperazine moiety can enhance these effects or provide additional therapeutic benefits.

Table: Examples of Coumarin Derivatives with Biological Activities

CompoundBiological ActivityReference
3-Acetyl-6-bromo-2H-chromen-2-one derivativesAntiproliferative
6-Isopropyl-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloridePotential therapeutic applicationsNot specified

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